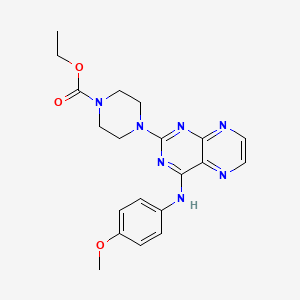

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate

Description

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pteridine core substituted with a (4-methoxyphenyl)amino group at position 4 and a piperazine ring linked via a carboxylate ester (ethyl group) at position 2. Pteridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation . The piperazine-carboxylate moiety enhances solubility and bioavailability, making this scaffold promising for drug development.

Properties

IUPAC Name |

ethyl 4-[4-(4-methoxyanilino)pteridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3/c1-3-30-20(28)27-12-10-26(11-13-27)19-24-17-16(21-8-9-22-17)18(25-19)23-14-4-6-15(29-2)7-5-14/h4-9H,3,10-13H2,1-2H3,(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJUHCKJOOOKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multi-component reaction that forms the piperazine ring . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pteridine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of neurotransmitter levels in the brain.

Comparison with Similar Compounds

Ethyl 4-{4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate ()

- Structure : Differs by replacing the 4-methoxyphenyl group with a 2,4-dimethylphenyl substituent.

- Molecular Weight : 407.48 g/mol (vs. hypothetical ~399–410 g/mol for the target compound).

7-(4-Bromobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-methoxyphenyl)piperazine-1-carboxylate (ABC28, )

- Structure: Retains the 4-(4-methoxyphenyl)piperazine-carboxylate fragment but replaces the pteridine core with an imidazo-pyrazinone system.

- Biological Relevance : Demonstrated activity in Wnt signaling inhibition, highlighting the role of the core heterocycle in target specificity .

Piperazine Ring Modifications

Biological Activity

Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate, a pteridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H23N7O3

- Molecular Weight : 409.4417 g/mol

- CAS Number : 946289-60-7

The biological activity of this compound is largely attributed to its structural components, particularly the piperazine ring and the pteridine moiety. These structural features allow it to interact with various biological targets, including enzymes and receptors involved in several metabolic pathways.

Biological Activities

-

Anticancer Activity

- This compound has shown promise as an anticancer agent. Research indicates that pteridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties

- The compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

-

Anti-inflammatory Effects

- Studies have demonstrated that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of inflammatory diseases such as Crohn's disease and ulcerative colitis, where pteridine derivatives have been shown to ameliorate symptoms and tissue damage .

Case Studies

- Inflammatory Bowel Disease (IBD)

- Cancer Cell Lines

Comparative Table of Biological Activities

Q & A

Q. What synthetic strategies are employed for the preparation of Ethyl 4-(4-((4-methoxyphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, piperazine derivatives are often synthesized via nucleophilic substitution or condensation reactions using reagents like di(1H-imidazol-1-yl)methanethione and substituted amines . Key steps include:

- Coupling conditions : Heating in THF (40–70°C) with sonication to ensure homogeneity.

- Purification : Reverse-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) followed by free-basing with sodium bicarbonate .

- Characterization : Confirmed via H/C NMR (e.g., DMSO-d solvent) and HRMS for molecular formula validation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 6.70–8.18 ppm, piperazine protons at δ 3.39–4.05 ppm). C NMR confirms carbonyl (δ ~181 ppm) and aromatic carbons .

- HRMS : Validates the molecular ion peak (e.g., [M+H] with <1 ppm error) .

- X-ray crystallography : Resolves ambiguities in stereochemistry using SHELX programs for refinement .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound during coupling reactions?

Methodological Answer:

- Solvent selection : THF or DCM promotes solubility of intermediates while minimizing side reactions .

- Catalyst use : Imidazole-based catalysts (e.g., di(1H-imidazol-1-yl)methanethione) improve coupling efficiency .

- Temperature control : Stepwise heating (e.g., 40°C → 70°C) reduces decomposition of thermally sensitive intermediates .

- Purification refinement : Dual solvent extraction (DCM/water) and silica gel chromatography enhance purity .

Q. What methodologies are recommended for resolving contradictions in crystallographic data during structural elucidation of piperazine derivatives?

Methodological Answer:

- SHELX refinement : Use SHELXL for small-molecule refinement and SHELXD/SHELXE for phase determination in high-resolution or twinned crystals .

- Validation tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or disorder .

- Complementary techniques : Pair X-ray data with DFT calculations (e.g., Gaussian) to validate bond lengths/angles .

Q. How can researchers design biological assays to evaluate the enzyme inhibitory potential of this compound?

Methodological Answer:

Q. What strategies mitigate stability issues during storage of piperazine-carboxylate derivatives?

Methodological Answer:

Q. How can computational modeling predict the reactivity of the pteridin-2-yl moiety in this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding interactions with target enzymes (e.g., AutoDock Vina) to prioritize synthetic modifications .

- MD simulations : Assess conformational flexibility in aqueous environments (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.